molecular formula C2H3ClOS B104577 Methyl chlorothiolformate CAS No. 18369-83-0

Methyl chlorothiolformate

Cat. No.: B104577
CAS No.: 18369-83-0
M. Wt: 110.56 g/mol
InChI Key: YPSUCTSXOROPBS-UHFFFAOYSA-N
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Description

Methyl chlorothiolformate is an organosulfur compound with the chemical formula CH₃SCOCl. It is a derivative of chlorothioformate, where a methyl group is attached to the sulfur atom. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Mechanism of Action

A stepwise SN1 (DN + AN) mechanism is proposed in the more ionizing solvents including six aqueous fluoroalcohols . In these solvents, a large sensitivity value of 0.79 towards changes in solvent nucleophilicity (l) is indicative of profound rearside nucleophilic solvation of the developing carbocation .

Safety and Hazards

S-Methyl chlorothioformate is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It may cause an allergic skin reaction. It causes damage to organs (Upper respiratory tract) if inhaled. It is toxic to aquatic life .

Future Directions

Future research on S-Methyl chlorothioformate could focus on further understanding the solvent effects on its solvolysis and exploring its potential applications in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl chlorothiolformate can be synthesized through the reaction of methanol with thiophosgene (CSCl₂). The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows:

CH3OH+CSCl2CH3SCOCl+HCl\text{CH}_3\text{OH} + \text{CSCl}_2 \rightarrow \text{CH}_3\text{SCOCl} + \text{HCl} CH3​OH+CSCl2​→CH3​SCOCl+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where methanol and thiophosgene are reacted under controlled temperatures and pressures. The process is carefully monitored to ensure high yield and purity of the final product.

Comparison with Similar Compounds

Methyl chlorothiolformate can be compared with other similar compounds such as:

This compound stands out due to its high reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

S-methyl chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClOS/c1-5-2(3)4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSUCTSXOROPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939744
Record name S-Methyl carbonochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18369-83-0, 2812-72-8
Record name Methyl chlorothioformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18369-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Methyl carbonochloridothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002812728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formic acid, chlorothio-, S-methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018369830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Methyl carbonochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-methyl chlorothioformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.389
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl chlorothiolformate
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Methyl chlorothiolformate
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Methyl chlorothiolformate
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Methyl chlorothiolformate
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Methyl chlorothiolformate
Reactant of Route 6
Methyl chlorothiolformate

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